molecular formula C19H36O3 B055471 Methyl 9-oxooctadecanoate CAS No. 1842-70-2

Methyl 9-oxooctadecanoate

Cat. No. B055471
CAS RN: 1842-70-2
M. Wt: 312.5 g/mol
InChI Key: NNUFZSSGONRIJT-UHFFFAOYSA-N
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Patent
US04544668

Procedure details

3 grams of the C8H17CH(CO2H)2 product obtained above were added, in small portions, to a mixture of 3.3 ml dihydropyran in 25 ml of benzene and 20 μl sulfuric acid, and stirred at 25° C., for 1 hour. Potassium hydroxide was added to neutralize the sulfuric acid, and the mixture was stirred for an additional 30 minutes. The solvent was then evaporated and, with 25 ml benzene, the mixture was added dropwise to NaH in 30 ml benzene, and stirred for 1 hour. 3 g of the CH3OCO(CH2)7COCl product prepared above was added dropwise and the mixture stirred overnight. Acetic acid (0.3 ml) was added and the mixture refluxed for 4 hours. The residue was taken up in ether, washed with 1N NaOH, water and brine, and dried. Chromatography on silica gel with 15% ethylacetate and hexane gave 1.5 g of C8H17CH2CO(CH2)7COOCH3.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
20 μL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:9]([C:13]([OH:15])=[O:14])C(O)=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]CC.[O:16]1[CH:21]=[CH:20][CH2:19][CH2:18][CH2:17]1.[OH-].[K+].[C:24](O)(=O)C.[CH:28]1[CH:33]=[CH:32]C=[CH:30][CH:29]=1>S(=O)(=O)(O)O.CCOCC>[CH2:19]([CH2:20][C:21]([CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:9][C:13]([O:15][CH3:24])=[O:14])=[O:16])[CH2:18][CH2:17][CH2:30][CH2:29][CH2:28][CH2:33][CH3:32] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CCCCCCC)C(C(=O)O)C(=O)O
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
20 μL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C., for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated and, with 25 ml benzene
ADDITION
Type
ADDITION
Details
the mixture was added dropwise to NaH in 30 ml benzene
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
3 g of the CH3OCO(CH2)7COCl product prepared
ADDITION
Type
ADDITION
Details
above was added dropwise
STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 4 hours
Duration
4 h
WASH
Type
WASH
Details
washed with 1N NaOH, water and brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCC)CC(=O)CCCCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.